Fmoc-D-2,4,5-trifluorophenylalanine

説明

BenchChem offers high-quality Fmoc-D-2,4,5-trifluorophenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-2,4,5-trifluorophenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

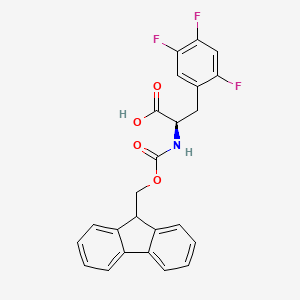

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,4,5-trifluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3NO4/c25-19-11-21(27)20(26)9-13(19)10-22(23(29)30)28-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,11,18,22H,10,12H2,(H,28,31)(H,29,30)/t22-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHKXQSXDLBLDX-JOCHJYFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4F)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4F)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Engineering Proteolytically Stable, High-Affinity Peptides: A Technical Guide to Fmoc-D-2,4,5-Trifluorophenylalanine

Executive Summary

In the landscape of modern peptide drug discovery, overcoming proteolytic degradation and poor membrane permeability remains a paramount challenge. As a Senior Application Scientist, I frequently leverage unnatural amino acids (UAAs) to engineer robust peptide therapeutics. Fmoc-D-2,4,5-trifluorophenylalanine (CAS: 1217837-13-2) [1] is a highly specialized building block that addresses these challenges simultaneously. This whitepaper provides an in-depth technical analysis of its chemical properties, structural rationale, and a field-proven, self-validating protocol for its incorporation into complex peptide sequences.

Structural Rationale & Chemical Properties

The molecular architecture of Fmoc-D-2,4,5-trifluorophenylalanine (C24H18F3NO4) is deliberately designed to impart specific biophysical advantages to the resulting peptide[1].

-

D-Stereochemistry: The inversion of the natural L-alpha carbon stereocenter renders the adjacent peptide bonds highly resistant to endogenous proteases. Proteolytic enzymes are stereospecific; thus, the D-isomer acts as a structural "stealth" modification, preventing premature enzymatic cleavage in vivo.

-

2,4,5-Trifluoro Substitution: The incorporation of three fluorine atoms onto the phenyl ring profoundly alters the molecule's electronic and steric profile. Fluorine's high electronegativity withdraws electron density from the aromatic ring via the inductive effect, creating an electron-deficient

-system. This enables unique orthogonal multipolar interactions, such as edge-to-face -

Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group provides robust, orthogonal protection of the

-amino group. It is highly stable under the acidic conditions used for side-chain deprotection but is rapidly cleaved by secondary amines (e.g., piperidine), making it the gold standard for Solid-Phase Peptide Synthesis (SPPS)[2].

Quantitative Data Comparison

To effectively utilize this UAA, it is essential to understand how its physicochemical properties deviate from the standard, non-fluorinated analog. The compound is typically supplied as a white solid with a purity of

| Property | Fmoc-D-2,4,5-trifluorophenylalanine | Fmoc-D-Phe-OH (Reference) | Causality / Impact on Synthesis |

| CAS Number | 1217837-13-2 | 86123-10-6 | Unique registry for the fluorinated D-isomer[1]. |

| Molecular Weight | 441.4 g/mol | 387.4 g/mol | Increased mass requires adjusted molar calculations for coupling[1]. |

| Molecular Formula | C24H18F3NO4 | C24H21NO4 | Substitution of 3 protons with fluorine atoms[1]. |

| Melting Point | 126-132 °C | 145-153 °C | Lower melting point indicates altered crystal lattice energy due to C-F bonds[3]. |

| Storage Temp | 0-8 °C | 2-8 °C | Requires refrigeration to maintain |

| Lipophilicity (LogP) | Significantly Higher | Baseline | Fluorination increases hydrophobicity, enhancing membrane permeability[2]. |

Experimental Methodology: Self-Validating SPPS Protocol

The incorporation of Fmoc-D-2,4,5-trifluorophenylalanine requires careful optimization. The electron-withdrawing effect of the trifluorophenyl group can subtly decrease the nucleophilicity of the

To counter this, I employ a self-validating double-coupling protocol utilizing HATU, a highly reactive uronium-based coupling reagent, paired with a rigorous in-process validation step.

Step 1: Resin Swelling and Preparation

-

Action: Suspend Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Causality: Proper swelling expands the polymer matrix, maximizing the accessibility of the reactive amine sites to the bulky UAA reagents.

Step 2: Fmoc Deprotection

-

Action: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5 x 1 minute).

-

Causality: Piperidine acts as a mild base to abstract the acidic proton of the Fmoc fluorene ring, initiating

-elimination. Extensive washing is critical to remove residual piperidine, which would otherwise prematurely deprotect the incoming UAA and cause oligomerization.

Step 3: Pre-Activation and Primary Coupling

-

Action: Dissolve 3.0 equivalents of Fmoc-D-2,4,5-trifluorophenylalanine and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for 2 minutes to pre-activate, then add to the resin. Agitate for 60 minutes.

-

Causality: HATU generates a highly reactive O-7-azabenzotriazolyl active ester. We use 2.9 eq of HATU (slightly less than the UAA) to prevent capping of the resin by unreacted HATU. DIPEA provides the basic environment required for activation but is sterically hindered, preventing it from acting as a competing nucleophile.

Step 4: Self-Validation (Kaiser Test)

-

Action: Remove a few resin beads, wash with ethanol, and apply the Kaiser test reagents (ninhydrin, phenol, KCN). Heat at 100 °C for 3 minutes.

-

System Logic (The Validation Loop):

-

Result A (Colorless/Yellow beads): Indicates complete coupling (no free primary amines). Proceed to Step 5.

-

Result B (Blue beads): Indicates incomplete coupling due to the steric hindrance of the trifluorophenyl group. Trigger Corrective Action: Perform a secondary coupling using a different chemistry (e.g., DIC/Oxyma) for 60 minutes to capture unreacted sites without causing epimerization, then repeat the Kaiser test.

-

Step 5: Cleavage and Global Deprotection

-

Action: Treat the validated resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

-

Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the solid support and removes side-chain protecting groups. Triisopropylsilane (TIPS) and water act as scavengers to trap highly reactive carbocations generated during cleavage, preventing them from re-alkylating the electron-rich regions of the synthesized peptide.

Visualizing the SPPS Logic

Self-Validating SPPS Workflow for Fmoc-D-2,4,5-Trifluorophenylalanine Incorporation

Strategic Applications in Drug Development

The strategic insertion of Fmoc-D-2,4,5-trifluorophenylalanine into peptide sequences opens several advanced therapeutic avenues:

-

Design of Novel Therapeutics: The unique trifluorophenyl group enhances the bioactivity of peptides, making it highly valuable in designing new drugs targeting specific, hard-to-treat diseases[2].

-

Bioconjugation and Targeted Therapies: The orthogonal Fmoc protection allows for selective reactions, facilitating the attachment of the fluorinated peptides to other molecules, such as targeting ligands or fluorophores, which is crucial in creating targeted therapies[2].

-

Protein-Protein Interaction (PPI) Disruptors: The enhanced lipophilicity and unique

-electron distribution make this UAA ideal for occupying shallow, hydrophobic pockets characteristic of PPI interfaces, which are traditionally difficult to drug with small molecules[2].

References

-

Title: Cas 1217837-13-2, FMOC-D-2,4,5-TRIFLUOROPHE Source: LookChem URL: [Link]

Sources

Engineering Peptide Therapeutics with Fmoc-D-2,4,5-Trifluorophenylalanine: A Technical Whitepaper

Executive Summary

The transition from native peptide sequences to highly stable, bioavailable therapeutics relies heavily on the strategic incorporation of unnatural amino acids. As a Senior Application Scientist, I frequently utilize Fmoc-D-2,4,5-trifluorophenylalanine to overcome critical pharmacokinetic bottlenecks in drug development pipelines .

With a precisely defined molecular weight of 441.4 g/mol , this specialized building block introduces both steric shielding and profound electronic alterations to the peptide backbone . This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its structural advantages, and a self-validating protocol for its integration into Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profiling & Structural Rationale

The molecular weight of Fmoc-D-2,4,5-trifluorophenylalanine (441.4 g/mol ) is a critical parameter for analytical validation during synthesis . The addition of three fluorine atoms to the phenyl ring adds approximately 54 Da of mass compared to standard Fmoc-D-phenylalanine (MW 387.4 g/mol ), but more importantly, it fundamentally alters the molecule's behavior.

Table 1: Core Physicochemical and Structural Parameters

| Parameter | Value | Analytical Significance |

| Chemical Name | Fmoc-D-2,4,5-trifluorophenylalanine | IUPAC standard for SPPS inventory. |

| CAS Number | 1217837-13-2 | Unique identifier for regulatory tracking . |

| Molecular Weight | 441.4 g/mol | Dictates stoichiometric calculations for coupling. |

| Molecular Formula | C₂₄H₁₈F₃NO₄ | Confirms the presence of the trifluoro-aromatic system. |

| Residue Mass (in peptide) | 201.15 Da | Expected mass shift (+201.15 Da) per incorporation. |

| Appearance | Light grey to white solid | Visual QC metric prior to solvation [[1]](). |

The Causality of Structural Design

Why choose the D-isomer with a 2,4,5-trifluoro substitution?

-

Stereochemical Stability: The D-amino acid configuration provides absolute resistance to endogenous L-proteases, preventing rapid enzymatic degradation in serum.

-

Electronic Modulation (Pi-Hole Formation): Fluorine is highly electronegative. The 2,4,5-substitution heavily withdraws electron density from the aromatic ring, creating an electron-poor "pi-hole." This enhances binding affinity to electron-rich target receptors via reversed pi-pi stacking.

-

Lipophilicity (LogP): The carbon-fluorine bonds significantly increase the overall lipophilicity of the peptide, which is a primary driver for enhanced membrane permeability and oral bioavailability .

Fig 1: Mechanistic pathway of pharmacokinetic enhancement via D-2,4,5-trifluorophenylalanine.

Mechanistic Workflow: SPPS Integration

Integrating sterically hindered, electron-deficient amino acids requires optimized coupling conditions. Standard carbodiimide chemistry (e.g., DIC/HOBt) often results in incomplete acylation due to the reduced nucleophilicity and increased steric bulk of the fluorinated side chain. Therefore, highly reactive uronium salts (HATU) paired with a strong base (DIPEA) are mandatory.

Fig 2: Solid-Phase Peptide Synthesis cycle for Fmoc-D-Phe(2,4,5-F3)-OH incorporation.

Self-Validating Protocol: 0.1 mmol Scale Coupling

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Every step includes a stoichiometric rationale and an empirical validation checkpoint.

Reagent Calculation (Based on MW = 441.4 g/mol ): For a 0.1 mmol synthesis scale, a 3-fold molar excess (0.3 mmol) of the amino acid is required to drive the reaction to completion against steric hindrance.

-

Target Mass: 0.3 mmol × 441.4 mg/mmol = 132.42 mg of Fmoc-D-2,4,5-trifluorophenylalanine .

Step-by-Step Methodology:

-

Resin Preparation: Swell 0.1 mmol of the growing peptide-resin in anhydrous N,N-Dimethylformamide (DMF) for 20 minutes.

-

Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min) to remove all traces of piperidine (failure to do so will neutralize the coupling reagents).

-

Activation: In a separate vial, dissolve 132.42 mg (0.3 mmol, 3 eq) of Fmoc-D-2,4,5-trifluorophenylalanine and 110.2 mg of HATU (0.29 mmol, 2.9 eq) in 2 mL of anhydrous DMF. Add 104 µL of DIPEA (0.6 mmol, 6 eq). Stir for 2 minutes to allow the active ester to form.

-

Coupling: Add the activated solution to the peptide-resin. Agitate at room temperature for 60 minutes.

-

Validation Checkpoint 1 (Kaiser Test): Extract a few resin beads and perform a Ninhydrin (Kaiser) assay.

-

Causality: The Kaiser test detects primary amines. A negative result (yellow/colorless beads) validates complete acylation. A positive result (dark blue beads) indicates incomplete coupling, triggering an automatic re-coupling cycle before proceeding.

-

-

Cleavage & Validation Checkpoint 2 (LC-MS): Following global deprotection and cleavage from the resin (using TFA/TIPS/H2O), analyze the crude peptide via LC-MS.

-

Causality: You must observe a precise mass shift. The addition of the D-2,4,5-trifluorophenylalanine residue (minus the Fmoc group and the water lost during amide bond formation) will increase the peptide's mass by exactly +201.15 Da .

-

Conclusion

The utilization of Fmoc-D-2,4,5-trifluorophenylalanine (MW: 441.4 g/mol ) is a masterclass in rational drug design. By understanding the precise mathematical and physicochemical parameters of this molecule, researchers can reliably engineer peptides that bypass traditional metabolic degradation pathways while maintaining high target affinity. Strict adherence to optimized coupling stoichiometries and self-validating QC checks ensures high-yield, high-purity therapeutic development.

References

-

Title: Cas 1217837-13-2, FMOC-D-2,4,5-TRIFLUOROPHE Basic Information Source: LookChem URL: [Link]

-

Title: 1217837-13-2 | Fmoc-D-2,4,5-Trifluorophenylalanine Source: BIOFOUNT URL: [Link]

Sources

Fmoc-D-2,4,5-trifluorophenylalanine structure and synthesis.

Topic: Fmoc-D-2,4,5-trifluorophenylalanine: Structure, Synthesis, and Application in Peptide Therapeutics Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists

Fmoc-D-2,4,5-trifluorophenylalanine (CAS: 1217837-13-2) represents a critical scaffold in modern medicinal chemistry, particularly in the design of metabolically stable peptide therapeutics.[1] The strategic incorporation of fluorine atoms onto the phenyl ring induces significant electronic and steric modifications without drastically altering the van der Waals radius compared to hydrogen.

For drug development professionals, this amino acid serves two primary functions:

-

Metabolic Armor: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Substitution at the 2, 4, and 5 positions blocks common sites of cytochrome P450 oxidation and proteolytic cleavage.

-

Conformational Biasing: The D-configuration induces specific turn structures (e.g.,

-turns) in peptide backbones, essential for receptor selectivity, while the electron-withdrawing fluorine atoms modulate the

This guide outlines a robust, scalable chemo-enzymatic synthesis route for the D-isomer, detailing the critical resolution steps required to achieve high enantiomeric excess (

Chemical Profile & Specifications

| Parameter | Specification |

| Chemical Name | Fmoc-D-2,4,5-trifluorophenylalanine |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,4,5-trifluorophenyl)propanoic acid |

| CAS Number | 1217837-13-2 |

| Molecular Formula | C₂₄H₁₈F₃NO₄ |

| Molecular Weight | 441.40 g/mol |

| Chiral Configuration | D (R) |

| Appearance | White to off-white crystalline powder |

| Melting Point | 126–132 °C |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| Purity (HPLC) | |

| Chiral Purity |

Synthesis Architecture: The Chemo-Enzymatic Route

While asymmetric hydrogenation is possible, the Erlenmeyer-Plöchl Azlactone Synthesis followed by Enzymatic Resolution remains the most robust method for producing high-purity D-amino acids at scale. This pathway avoids expensive chiral ligands and allows for the recovery of both enantiomers if needed.

Phase 1: Precursor Assembly (Azlactone Formation)

The synthesis begins with the condensation of 2,4,5-trifluorobenzaldehyde with N-acetylglycine.

-

Reagents: 2,4,5-Trifluorobenzaldehyde, N-Acetylglycine, Sodium Acetate (anhydrous), Acetic Anhydride.

-

Mechanism: Perkin condensation yields the thermodynamic Z-isomer of the azlactone.

-

Protocol Insight: The use of anhydrous sodium acetate is critical to drive the dehydration. The resulting azlactone is often ring-opened in situ or in a subsequent step to the dehydro-amino acid.

Phase 2: Reduction to Racemic N-Acetyl-Amino Acid

The unsaturated azlactone (or dehydro-acid) is reduced to the racemic N-acetyl-DL-2,4,5-trifluorophenylalanine.

-

Reagents: H₂ / Pd-C (10%) or NaBH₄/NiCl₂.

-

Conditions: Methanol/Water, mild pressure (1-3 atm).

-

Checkpoint: Ensure complete reduction of the double bond before proceeding. NMR should show the appearance of the

-proton signal.

Phase 3: Enzymatic Resolution (The Chiral Switch)

This is the critical differentiation step. We utilize Aminoacylase I (typically from Aspergillus melleus or Porcine Kidney) which is stereospecific for the L-isomer.

-

Substrate: N-Acetyl-DL-2,4,5-trifluorophenylalanine.

-

Enzyme: Aminoacylase I (EC 3.5.1.14).

-

Reaction:

-

Process Logic: The enzyme hydrolyzes the acetyl group only from the L-enantiomer. The D-enantiomer remains protected as the N-acetyl derivative.

-

Separation:

-

Acidify mixture to pH 2.

-

Extract with Ethyl Acetate.[2] The N-Acetyl-D-isomer partitions into the organic phase. The free L-amino acid remains in the aqueous phase.

-

Phase 4: Hydrolysis & Fmoc Protection

The isolated N-acetyl-D-isomer is hydrolyzed to the free amine and then reprotected with Fmoc.

-

Hydrolysis: Reflux in 6M HCl for 4–6 hours.

-

Fmoc Protection: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred over Fmoc-Cl to minimize dipeptide formation and racemization.

Detailed Experimental Protocol

Step A: Isolation of Free D-2,4,5-Trifluorophenylalanine

Prerequisite: You have isolated N-Acetyl-D-2,4,5-trifluorophenylalanine via the enzymatic resolution described above.

-

Hydrolysis: Dissolve N-Acetyl-D-2,4,5-trifluorophenylalanine (10 mmol) in 6M HCl (30 mL).

-

Reflux: Heat to reflux (approx. 100–110 °C) for 6 hours. Monitor by TLC (disappearance of starting material).

-

Isolation: Evaporate the solvent under reduced pressure to obtain the D-amino acid hydrochloride salt.

-

Neutralization: Dissolve the residue in minimal water and adjust pH to 6.0 with 2M NaOH to precipitate the zwitterionic free amino acid. Filter and dry.[3]

Step B: Fmoc Protection (Schotten-Baumann Conditions)

-

Solubilization: Suspend D-2,4,5-trifluorophenylalanine (10 mmol) in a mixture of Water (25 mL) and Acetone (25 mL).

-

Base Addition: Add NaHCO₃ (20 mmol) to solubilize the amino acid and buffer the solution.

-

Reagent Addition: Cool to 0 °C. Add Fmoc-OSu (10.5 mmol) dissolved in Acetone (10 mL) dropwise over 30 minutes.

-

Reaction: Allow to warm to room temperature and stir for 12 hours. The suspension will clarify as the reaction proceeds, then potentially become cloudy again.

-

Workup:

-

Evaporate acetone under vacuum (keep temperature < 40 °C).

-

Wash the aqueous residue with Diethyl Ether (2 x 20 mL) to remove excess Fmoc-OSu and byproducts (fulvene).

-

Acidify the aqueous phase carefully with 1M HCl to pH 2.0. The Fmoc-amino acid will precipitate as a white solid.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Dry organic layer over MgSO₄, filter, and concentrate.

-

-

Crystallization: Recrystallize from Ethyl Acetate/Hexane to yield pure Fmoc-D-2,4,5-trifluorophenylalanine.

Process Visualization

Figure 1: Chemo-enzymatic synthesis workflow for Fmoc-D-2,4,5-trifluorophenylalanine.

Quality Control & Validation

To ensure the material is suitable for GMP-grade peptide synthesis, the following QC parameters must be met.

| Test | Method | Acceptance Criteria |

| Identity | ¹H-NMR (DMSO-d₆) | Conforms to structure. Characteristic Fmoc signals (7.3–7.9 ppm) and aromatic F-substituted ring signals. |

| Purity | RP-HPLC (C18 column) | > 98.0% Area |

| Chiral Purity | Chiral HPLC (Crownpak CR(+) or Chiralpak QN-AX) | > 99.0% ee (D-isomer) |

| F Content | ¹⁹F-NMR | Three distinct signals corresponding to positions 2, 4, 5. |

| Water Content | Karl Fischer | < 1.0% |

Self-Validating Check:

-

Chiral HPLC: If the enzymatic resolution was incomplete, a peak for the L-isomer will appear. Spiking the sample with authentic L-isomer is a mandatory system suitability test.

-

¹⁹F-NMR: This is the most diagnostic tool. The coupling constants (

and

Applications in Drug Development

Metabolic Stability Enhancement

The incorporation of Fmoc-D-2,4,5-trifluorophenylalanine into peptide sequences (e.g., GLP-1 analogs, antimicrobial peptides) significantly increases half-life. The fluorine atoms at the 2, 4, and 5 positions deactivate the aromatic ring towards oxidative metabolism. Furthermore, the D-configuration renders the peptide bond resistant to endogenous proteases like chymotrypsin.

Retagliptin and Sitagliptin Analogs

While Sitagliptin utilizes a

Solid Phase Peptide Synthesis (SPPS)

-

Coupling: Standard activation with DIC/Oxyma or HATU/DIPEA is effective.

-

Deprotection: Standard 20% Piperidine in DMF.[4]

-

Note: Due to the electron-withdrawing nature of the trifluorophenyl ring, the nucleophilicity of the amino group (after Fmoc removal) is slightly reduced compared to Phe. Coupling times for the subsequent amino acid should be extended by 10–20%.

References

-

Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.[1] Beilstein J. Org. Chem. Available at: [Link]

-

National Institutes of Health (PMC). (2020). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity.[5] Available at: [Link]

Sources

Technical Guide: Fmoc-D-2,4,5-Trifluorophenylalanine

Strategic Integration in Peptide Therapeutics and Medicinal Chemistry[1][2]

Part 1: Chemical Identity & Core Specifications[3]

Fmoc-D-2,4,5-trifluorophenylalanine is a highly specialized, non-canonical amino acid used primarily in the optimization of peptide therapeutics. By incorporating three fluorine atoms onto the phenyl ring in the 2, 4, and 5 positions, this residue dramatically alters the electronic landscape of the side chain without significantly changing its steric bulk. This modification is critical for modulating lipophilicity, proteolytic stability, and

Key Technical Data

| Property | Specification |

| CAS Number | 1217837-13-2 |

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-2,4,5-trifluoro-D-phenylalanine |

| Synonyms | Fmoc-D-Phe(2,4,5-F3)-OH; Fmoc-(R)-2,4,5-trifluorophenylalanine |

| Molecular Formula | |

| Molecular Weight | 441.40 g/mol |

| MDL Number | MFCD06659134 |

| Chirality | D-Isomer (R-configuration) |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in DCM |

| Purity Standard |

Part 2: Strategic Application in Drug Design

The selection of the 2,4,5-trifluoro substitution pattern is rarely arbitrary; it is a calculated decision in Structure-Activity Relationship (SAR) studies.

1. Quadrupole Moment Inversion &

-Stacking

Native Phenylalanine (Phe) possesses a negative quadrupole moment above and below the ring plane (electron-rich). The introduction of three highly electronegative fluorine atoms pulls electron density away from the ring center.

-

Mechanism: This inversion creates an electron-deficient

-system. -

Application: It promotes strong, orthogonal

-

2. Metabolic Stability

The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol).

-

Mechanism: Fluorine substitution blocks metabolic "hotspots" on the phenyl ring that are susceptible to oxidative metabolism (e.g., hydroxylation by Cytochrome P450).

-

Result: Incorporation of the D-isomer further confers resistance to proteolytic degradation by endogenous proteases, which typically recognize L-stereochemistry [2].

3. Lipophilicity Modulation

-

Mechanism: The trifluoro-motif increases the hydrophobicity (LogP) of the residue compared to native Phe.

-

Application: This enhances membrane permeability for intracellular targets and improves the blood-brain barrier (BBB) penetration profile of peptide drugs [3].

Part 3: Experimental Protocol (Solid-Phase Peptide Synthesis)

Directive: The electron-withdrawing nature of the trifluorophenyl group exerts an inductive effect. While the

Workflow Visualization: SPPS Cycle for Fluorinated Residues

Figure 1: Optimized Solid-Phase Peptide Synthesis (SPPS) cycle for the incorporation of Fmoc-D-2,4,5-trifluorophenylalanine, emphasizing checkpoint validation.

Detailed Methodology

1. Reagents Preparation:

-

Amino Acid Solution: Dissolve Fmoc-D-2,4,5-trifluorophenylalanine (4.0 eq relative to resin loading) in anhydrous DMF (0.2 M concentration).

-

Activator: Use HATU (3.9 eq) and HOAt (3.9 eq). Note: HOAt is preferred over HOBt due to the "neighboring group effect" of the pyridine nitrogen, which accelerates coupling for modified residues.

-

Base: DIPEA (8.0 eq).

2. Deprotection (Fmoc Removal):

-

Treat resin with 20% Piperidine in DMF (v/v) containing 0.1 M HOBt (to suppress aspartimide formation if Asp is present).

-

Perform two cycles: 5 minutes followed by 10 minutes.

-

Validation: Monitor UV absorbance of the piperidine waste at 301 nm (dibenzofulvene-piperidine adduct) to confirm deprotection.

3. Activation & Coupling:

-

Pre-activate the amino acid/HATU/HOAt mixture with DIPEA for exactly 2 minutes before adding to the resin. Do not exceed 5 minutes to avoid racemization of the activated ester.

-

Add mixture to the reaction vessel. Agitate at Room Temperature for 60 minutes.

-

Why HATU? The electron-withdrawing fluorine atoms can subtly alter the solubility and aggregation properties of the peptide. HATU ensures high coupling efficiency even in "difficult" sequences.

4. In-Process Quality Control (IPC):

-

Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

-

Observation: If the resin beads remain colorless, coupling is >99% complete. If blue/purple, perform a "Double Coupling" step using fresh reagents.

Part 4: Analytical Validation

Upon cleavage from the resin (typically using TFA/TIS/H2O 95:2.5:2.5), the identity of the peptide containing Fmoc-D-2,4,5-trifluorophenylalanine must be verified.

| Parameter | Method | Acceptance Criteria |

| Identity | ESI-MS or MALDI-TOF | Observed Mass |

| Purity | RP-HPLC (C18 Column) | Single peak |

| Chiral Purity | Chiral HPLC / GC-MS |

Note on NMR:

References

-

Chem-Impex International. "Fmoc-D-2,4,5-trifluorophenylalanine Product Specifications." Catalog No. 24083. Accessed March 2026.

-

Beilstein Journal of Organic Chemistry. "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein J. Org. Chem. 2020, 16, 1022–1050.

-

National Institutes of Health (PMC).

-amino acids in development of therapeutic peptides." Expert Opin Drug Discov.[1] 2018. -

Aralez Bio. "Fmoc-2,4,5-trifluoro-L-phenylalanine Technical Data." Aralez Bio Catalog. Accessed March 2026.

Sources

Engineering Peptide Therapeutics: A Technical Guide to Fmoc-D-2,4,5-trifluorophenylalanine

Executive Summary

The integration of unnatural and fluorinated amino acids into peptide sequences has fundamentally transformed rational drug design[1]. Among these specialized building blocks, Fmoc-D-2,4,5-trifluorophenylalanine (CAS: 1217837-13-2) stands out as a critical tool for overcoming the traditional limitations of peptide therapeutics, such as poor membrane permeability and rapid proteolytic degradation[2]. By synergizing the enzymatic resistance inherent to D-amino acids with the profound stereoelectronic modulation provided by a multi-fluorinated aromatic ring, this compound enables the development of highly stable, potent, and target-specific pharmaceutical agents.

This whitepaper provides an in-depth technical analysis of Fmoc-D-2,4,5-trifluorophenylalanine, detailing its physicochemical properties, the mechanistic causality behind its efficacy in drug development, and a self-validating protocol for its incorporation via Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profiling & Quantitative Data

Understanding the baseline physical and chemical properties of Fmoc-D-2,4,5-trifluorophenylalanine is essential for optimizing storage, handling, and synthesis parameters. The fluorenylmethyloxycarbonyl (Fmoc) protecting group ensures selective deprotection during SPPS, while the trifluorinated phenyl ring dictates the molecule's unique thermodynamic behavior[2].

Table 1: Core Physicochemical Properties

| Property | Value | Causality / Significance |

| Chemical Name | Fmoc-D-2,4,5-trifluorophenylalanine | Standard nomenclature for SPPS integration. |

| Synonyms | Fmoc-D-Phe(2,4,5-F3)-OH | Commonly used in peptide synthesizer software. |

| CAS Number | 1217837-13-2 | Unique identifier for procurement and safety[3]. |

| Molecular Formula | C24H18F3NO4 | Indicates the presence of three fluorine atoms[3]. |

| Molecular Weight | 441.40 g/mol | Required for precise molar equivalent calculations. |

| Melting Point | 126 - 132 °C | Indicates crystalline stability at room temperature. |

| Stereochemistry | D-configuration (R) | Confers absolute resistance to endogenous L-proteases. |

| Purity | ≥ 98% (HPLC) | Prevents the accumulation of deletion sequences in SPPS. |

| Storage Conditions | 0 - 8 °C, dry and dark | Prevents premature Fmoc cleavage and thermal degradation. |

Mechanistic Causality: The Role of Fluorination & Stereochemistry

The decision to incorporate Fmoc-D-Phe(2,4,5-F3)-OH into a peptide sequence is rarely arbitrary; it is driven by specific structural and pharmacological goals.

Electronic Modulation and π-π Stacking

Fluorine is highly electronegative yet uniquely small (van der Waals radius of 1.47 Å compared to 1.20 Å for hydrogen)[1]. The 2,4,5-trifluoro substitution exerts a massive inductive electron-withdrawing effect on the phenyl ring. Natural phenylalanine typically engages in T-shaped π-stacking interactions where the electron-rich face of the aromatic ring interacts with the positively charged edge of another residue. However, computational models reveal that introducing fluorine atoms—particularly in ortho- and meta-positions—alters the quadrupole moment of the ring, stabilizing parallel-displaced π-stacking interactions while disrupting traditional T-shaped interactions[4]. This allows researchers to rationally tune the binding affinity of the peptide to specific hydrophobic pockets in the target receptor.

Metabolic Shielding and Lipophilicity

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making the aromatic ring highly resistant to cytochrome P450-mediated oxidation[1]. When combined with the D-stereocenter—which evades recognition by natural L-specific proteases—the biological half-life of the peptide is exponentially increased. Furthermore, the incorporation of these fluorine atoms significantly increases the lipophilicity (LogP) of the peptide, enhancing its ability to cross lipid bilayer membranes, a historical bottleneck for peptide drugs[2].

Logical relationship between structural features of Fmoc-D-Phe(2,4,5-F3)-OH and drug efficacy.

Self-Validating Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

Due to the electron-withdrawing nature of the trifluorophenyl group, the α-amine of the resulting residue (once deprotected) is less nucleophilic than a standard aliphatic amino acid. Consequently, standard coupling reagents (like HBTU) may yield incomplete reactions. The following self-validating protocol utilizes HATU to drive the reaction to completion.

Step-by-Step SPPS Methodology

-

Resin Preparation & Swelling

-

Action: Suspend the chosen resin (e.g., Rink Amide AM resin) in Dimethylformamide (DMF) for 30 minutes.

-

Causality: Swelling expands the polystyrene matrix, exposing the maximum number of reactive sites to the solvent phase, ensuring uniform reaction kinetics.

-

-

Fmoc Deprotection

-

Action: Treat the resin with 20% Piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 times).

-

Causality: Piperidine acts as a mild base to remove the Fmoc group via an E1cB elimination mechanism. Thorough washing is critical because residual piperidine will prematurely deprotect the incoming amino acid.

-

-

Activation of Fmoc-D-Phe(2,4,5-F3)-OH

-

Action: Dissolve 4.0 equivalents of Fmoc-D-Phe(2,4,5-F3)-OH and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Causality: HATU generates a highly reactive OAt ester intermediate. The slight substoichiometric amount of HATU (3.9 eq) prevents the capping of the resin's free amines by unreacted uronium species. DIPEA provides the necessary basic environment without acting as a competing nucleophile.

-

-

Coupling

-

Action: Add the activated mixture to the resin and agitate for 60–90 minutes at room temperature.

-

Causality: The extended coupling time compensates for the steric hindrance and altered electronics of the fluorinated aromatic ring.

-

-

Self-Validation (Kaiser Test)

-

Action: Perform a Kaiser test on a few resin beads. A yellow color indicates complete coupling (no free primary amines). A blue color indicates incomplete coupling.

-

Causality: This creates a closed-loop validation system. If the test is blue, a second coupling cycle is mandated before proceeding, preventing the formation of deletion sequences.

-

-

Global Cleavage

-

Action: Treat the final peptide-resin with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v/v) for 2 hours.

-

Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the resin and removes side-chain protecting groups. TIS and water act as scavengers to trap highly reactive carbocations, preventing them from re-alkylating the electron-rich regions of the peptide.

-

Step-by-step experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

Analytical Characterization

Post-synthesis validation of peptides containing Fmoc-D-Phe(2,4,5-F3)-OH relies on two primary analytical techniques:

-

Reverse-Phase HPLC (RP-HPLC): Due to the increased lipophilicity imparted by the three fluorine atoms[2], the retention time of the fluorinated peptide will be significantly longer on a standard C18 column compared to its wild-type (unfluorinated) counterpart. A gradient of 10% to 90% Acetonitrile (with 0.1% TFA) over 30 minutes is recommended for optimal resolution.

-

19F-NMR Spectroscopy: The only stable isotope of fluorine, 19F, has a nuclear spin of 1/2 and is highly sensitive to its local chemical environment[1]. 19F-NMR serves as a powerful, background-free diagnostic tool to confirm the successful incorporation of the 2,4,5-trifluorophenylalanine residue and to study the conformational dynamics of the peptide in solution without the spectral crowding typical of 1H-NMR.

References

-

[1] Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - NIH. Available at:

-

[3] Cas 1217837-13-2,FMOC-D-2,4,5-TRIFLUOROPHE - LookChem. Available at:

-

[4] Fluorinated Protein–Ligand Complexes: A Computational Perspective - ACS Publications. Available at:

-

[2] Fmoc-D-2,4,5-trifluorophenylalanine - Chem-Impex. Available at:

-

Fmoc-D-2,4,5-trifluorophenylalanine | 1217837-13-2 - Sigma-Aldrich. Available at:

Sources

Technical Guide: Solubility & Handling of Fmoc-D-2,4,5-Trifluorophenylalanine

Executive Summary

Fmoc-D-2,4,5-trifluorophenylalanine (CAS: 1217837-13-2) is a specialized, non-proteinogenic amino acid used critically in peptide engineering and medicinal chemistry.[1] The introduction of three fluorine atoms onto the phenyl ring significantly alters the residue's electronic and physicochemical profile compared to native phenylalanine.

For drug development professionals, this compound serves two primary functions:

-

Metabolic Stability: The fluorine substitutions at the 2, 4, and 5 positions block common sites of metabolic oxidation (P450 metabolism), extending the half-life of peptide therapeutics.

-

Lipophilicity & Binding: The electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, facilitating unique

-

This guide provides authoritative solubility data, dissolution protocols, and handling strategies to ensure optimal incorporation into Solid Phase Peptide Synthesis (SPPS) workflows.

Physicochemical Profile

Before addressing solubility, verify the compound identity using the parameters below.

| Property | Data |

| Compound Name | Fmoc-D-2,4,5-trifluorophenylalanine |

| CAS Number | 1217837-13-2 |

| Molecular Formula | |

| Molecular Weight | 441.40 g/mol |

| Appearance | White to off-white powder |

| Stereochemistry | D-configuration |

| Protecting Group | Fmoc (9-Fluorenylmethyloxycarbonyl) |

Solubility Landscape

The solubility of Fmoc-D-2,4,5-trifluorophenylalanine is governed by the lipophilic Fmoc group and the hydrophobic trifluorophenyl side chain. It exhibits negligible solubility in aqueous media but high solubility in polar aprotic solvents used in synthesis.

Quantitative Solubility Data

Data represents saturation limits at 25°C. Values are derived from standard SPPS protocols and structural analog behavior.

| Solvent | Solubility Rating | Approx. Concentration | Application Notes |

| DMF (Dimethylformamide) | High | 0.5 M – 0.8 M | Primary solvent for SPPS activation and coupling. |

| NMP (N-Methyl-2-pyrrolidone) | High | 0.5 M – 0.9 M | Preferred for reducing aggregation in difficult sequences. |

| DMSO (Dimethyl sulfoxide) | High | ~100 mg/mL | Used for stock solutions in biological assays; difficult to remove in SPPS. |

| Methanol / Ethanol | Moderate | < 10 mg/mL | Requires sonication; not recommended for coupling reactions. |

| Water | Insoluble | < 0.1 mg/mL | Compound precipitates immediately upon addition. |

| DCM (Dichloromethane) | Moderate | 0.1 M – 0.3 M | Soluble, but often requires a co-solvent (DMF) for stability. |

Critical Solubility Insights

-

Aggregation Risk: While the monomer dissolves well, the incorporation of 2,4,5-trifluorophenylalanine into a peptide chain significantly increases the hydrophobicity of the growing sequence. This often leads to on-resin aggregation. Recommendation: Use NMP as the primary solvent or a solvent system containing "magic mixture" additives (e.g., ethylene glycol) if the peptide sequence is prone to aggregation.

-

Sonication: The trifluoro-substitution can increase crystal lattice energy. Brief sonication (1–3 minutes) is standard protocol to ensure complete dissolution in DMF, preventing micro-particulates that clog synthesizer lines.

Technical Workflow: SPPS Integration

The following protocol ensures the integrity of the amino acid during the critical activation step.

Step-by-Step Dissolution & Coupling Protocol

Reagents Required:

-

Fmoc-D-2,4,5-trifluorophenylalanine[1]

-

Solvent: Anhydrous DMF or NMP (Peptide grade, amine-free)

-

Activator: DIC/Oxyma Pure or HATU/HOAt

-

Base: DIPEA (Diisopropylethylamine)

Protocol:

-

Calculation: Calculate the required mass for a 0.2 M to 0.5 M concentration.

-

Example: For 1 mmol scale (5 equivalents), weigh 2.207 g (5 mmol) of amino acid.

-

-

Solvation: Add 75% of the calculated volume of DMF/NMP.

-

Dispersion: Vortex for 30 seconds. If the solution is cloudy, sonicate at 40 kHz for 2 minutes.

-

Checkpoint: Solution must be optically clear.

-

-

Activation: Add the coupling reagent (e.g., 5 mmol HATU) dissolved in the remaining solvent volume.

-

Base Addition: Add DIPEA (10 mmol) immediately prior to adding the mixture to the resin.

-

Note: Fluorinated phenylalanines have electron-deficient aromatic rings, but the

-amine nucleophilicity (post-deprotection) is generally sufficient. The activation of the carboxylic acid proceeds normally.

-

Workflow Visualization

The following diagram illustrates the decision logic for handling this hydrophobic residue during synthesis.

Caption: Logic flow for the dissolution and activation of Fmoc-D-2,4,5-trifluorophenylalanine in SPPS.

Storage & Stability

To maintain the solubility profile and chemical integrity described above, adhere to these storage parameters:

-

Temperature: Store at +2°C to +8°C (Long term: -20°C).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. Fluorinated derivatives are generally stable, but moisture absorption can hydrolyze the Fmoc group over time, leading to insolubility (due to free amine formation and polymerization).

-

Hygroscopicity: Allow the bottle to warm to room temperature before opening to prevent condensation. Water contamination in the solid powder is the #1 cause of poor solubility in DMF.

References

-

PubChem. Compound Summary: 2,4,5-trifluorophenylalanine derivatives. [Link]

Sources

The Stability of Trifluorinated Phenylalanine in Peptides: A Technical Guide

Topic: Stability of Trifluorinated Phenylalanine in Peptides Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Fluorous Advantage

In peptide therapeutics, metabolic instability is the primary bottleneck. Native peptides are rapidly degraded by serum proteases (e.g., chymotrypsin, trypsin), limiting their half-life to minutes. The incorporation of Trifluorinated Phenylalanine (F3-Phe) —specifically 4-trifluoromethyl-phenylalanine (

This guide details the physicochemical mechanisms by which F3-Phe confers stability, provides comparative data against native residues, and outlines self-validating protocols for synthesizing and monitoring these fluorinated peptides.

Key Technical Takeaways:

-

Proteolytic Shielding: The

group introduces steric bulk ( -

Hydrophobic/Lipophobic Duality: F3-Phe enhances lipophilicity (

) for membrane permeability while exhibiting the "fluorous effect" that stabilizes secondary structures. -

Analytical Precision: The

nucleus serves as a background-free NMR probe for real-time degradation monitoring.

Physicochemical Basis of Stability

The stability conferred by F3-Phe is not accidental; it is a direct consequence of the unique properties of the carbon-fluorine bond.

Electronic Deactivation

The fluorine atom is the most electronegative element (

-

Impact: This reduces the electron density of the

-system, making the phenyl ring less susceptible to oxidative metabolism (e.g., by Cytochrome P450) which typically targets electron-rich aromatic systems.

Steric Protection (The "Teflon" Effect)

The van der Waals radius of a

-

Impact: When placed at the para position (

), it creates a steric blockade. Proteases like

Lipophilicity and The Fluorous Effect

Fluorination increases hydrophobicity.[1][2] The

-

Impact: This increases the peptide's affinity for cell membranes (bioavailability) and promotes the formation of a "fluorous core" in folded peptides, protecting the backbone amide bonds from solvent access and hydrolysis.

Proteolytic Stability: Mechanism & Data

Mechanism of Resistance: Chymotrypsin

-Chymotrypsin preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic residues (Tyr, Trp, Phe).-

Native Mechanism: The Phe side chain enters the S1 hydrophobic pocket. The catalytic triad (His57, Asp102, Ser195) attacks the scissile bond.

-

F3-Phe Mechanism: The bulky

group sterically clashes with the walls of the S1 pocket. Furthermore, the electron-withdrawing nature of fluorine can alter the polarization of the adjacent peptide bond, raising the activation energy for the nucleophilic attack by Ser195.

Comparative Stability Data

The following table summarizes the half-life extension observed in model peptides subjected to chymotrypsin digestion.

| Residue Type | Modification | Relative Hydrophobicity ( | Proteolytic Stability ( | Mechanism of Resistance |

| Phe (Native) | None | 0.00 (Reference) | ~15 min | N/A (Rapid Cleavage) |

| 4-F-Phe | Monofluorination | +0.14 | ~25 min | Mild Electronic Effect |

| 2,3,4,5,6-F5-Phe | Pentafluorination | High | > 4 hours | Electronic Deactivation + |

| 4-CF3-Phe | Trifluoromethyl | +0.88 | > 24 hours | Steric Exclusion from S1 Pocket |

| Alpha-methyl-CF3 | High | Absolute Stability | Backbone Steric Hindrance (Tetrasubstituted |

Data synthesized from Asante et al. (2014) and related structure-activity relationship (SAR) studies.

Protocol: Enzymatic Stability Assay

Objective: Quantify the half-life (

Reagents:

- -Chymotrypsin (bovine pancreas, Type II).

-

Buffer:

Tris-HCl, -

Internal Standard: Tryptophan or Caffeine (non-peptide standard).

Workflow:

-

Preparation: Dissolve peptide to

in Buffer. -

Initiation: Add enzyme (enzyme:substrate ratio 1:100 w/w) at

. -

Sampling: At

min, remove -

Quenching: Immediately add

of -

Analysis: Inject onto RP-HPLC (C18 column). Monitor depletion of the parent peak relative to the internal standard.

-

Calculation: Plot

vs. time. The slope

Chemical Stability & Synthesis Considerations

While the final F3-Phe peptide is stable, the synthesis presents specific challenges due to the electronic properties of the

Coupling Efficiency (Solid Phase Peptide Synthesis - SPPS)

The electron-withdrawing

-

Recommendation: Use high-efficiency coupling reagents like HATU/HOAt rather than standard HBTU.

-

Double Coupling: Perform double coupling cycles (

min) for any F3-Phe residue.

Racemization Risk

Fluorinated phenylalanines are prone to base-catalyzed racemization during activation because the

-

Mitigation: Use DIC/OxymaPure activation, which suppresses racemization better than tertiary amine bases (DIPEA). Keep base concentration minimal during coupling.

Chemical Inertness

Once synthesized, the

-

Acid:

TFA (cleavage cocktails). -

Base: pH 9-10 (brief exposure).

-

Oxidation: Resistant to air oxidation (unlike Met/Cys).

Analytical Monitoring: The NMR Advantage

The most powerful aspect of working with F3-Phe is the ability to use

Why ?

-

Zero Background: Biological matrices (serum, lysate) contain no endogenous fluorine.[3]

-

Sensitivity:

sensitivity of -

Shift Dispersion: The chemical shift of the

group changes significantly upon proteolytic cleavage of the adjacent amide bond.

Diagram: NMR Monitoring Workflow

Caption: Workflow for using

Visualizing the Stability Logic

The following diagram illustrates the multi-faceted stability mechanism of Trifluorinated Phenylalanine.

Caption: Mechanistic pathways by which 4-trifluoromethyl-phenylalanine enhances peptide stability. Steric hindrance at the protease active site is the dominant factor.

References

-

Asante, V., et al. (2014). "Impact of fluorination on proteolytic stability of peptides: A case study with

-chymotrypsin and pepsin." Amino Acids.[1][4][5][6][7][8] -

Salwiczek, M., et al. (2012). "Fluorine in peptide design and protein engineering."[3][9][10][11] Trends in Biotechnology.

-

Devillers, E., et al. (2022).[4] "(R)-

-Trifluoromethylalanine as a -

Cheng, Y., et al. (2020). "Fluorinated Amino Acids: Synthesis and Pharmaceutical Applications." Pharmaceuticals.[1][5][7][12][13][14]

-

Marsh, E.N.G. (2014). "Fluorine: a new element in the design of proteins and peptides." Accounts of Chemical Research.

Sources

- 1. Fluorinated Peptides - CY BioCIS [biocis.cyu.fr]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. (R)-α-Trifluoromethylalanine as a 19 F NMR Probe for the Monitoring of Protease Digestion of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03823A [pubs.rsc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trifluoromethyl group: an effective xenobiotic function for peptide backbone modification - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Fluorine Code: Engineering Peptide Structure, Stability, and Function

Executive Summary

The incorporation of fluorinated amino acids into peptide sequences represents a paradigm shift in biomolecular engineering. Counterintuitively, the highly polarized carbon-fluorine (C–F) bond imparts a unique combination of superhydrophobicity and localized electrostatic polarity, enabling unprecedented control over peptide folding, self-assembly, and proteolytic resistance. As a Senior Application Scientist, I have structured this technical guide to move beyond empirical observations, detailing the causality behind fluorine-driven physicochemical shifts and providing self-validating experimental workflows for drug development professionals.

The "Fluorous" Effect: Physicochemical Foundations

Fluorine is the most electronegative element, possessing a dimensionless value of 3.98 on the Pauling scale[1]. This extreme electronegativity compels it to form highly stable, polar covalent bonds. However, the dense electron clouds surrounding fluorine atoms protect the molecule from further polarization by fleeting dipoles in solution[1].

This creates the "fluorous effect" —an entropically driven phenomenon where fluorocarbons phase-separate in both hydrophilic aqueous and oleophilic organic media[1]. In peptide engineering, this means fluorinated side chains do not merely act as bulky hydrophobic anchors; they create localized "fluorous microenvironments" that drive highly specific, orthogonal intra- and intermolecular interactions. Furthermore, the aggressive electron-withdrawing nature of fluorine modulates the pKa and nucleophilicity of adjacent functional groups, fundamentally altering the peptide's hydrogen-bonding network[1],.

Logical pathway of fluorine-induced physicochemical and functional modifications.

Mechanistic Control of Peptide Conformation

Fluorine offers a unique ability to dictate conformations at the individual amino acid level. Because the polar C–F bond aligns predictably with neighboring functional groups, molecules containing an

Secondary Structure Stabilization

When integrated into higher-order motifs, fluorinated amino acids dramatically enhance thermal stability. In

Backbone Isosteres

Beyond side-chain modifications, fluorine can be engineered directly into the peptide backbone. The vinylidene fluoride (

Modulating Proteolytic Stability: A Position-Dependent Paradigm

A common misconception in drug development is that fluorination universally guarantees proteolytic stability. In reality, the protective effect is highly position-dependent and relies on creating structural or electronic incompatibilities within a specific protease's active site[4],[5].

-

-Chymotrypsin: The S2 subsite ofngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Pepsin: Pepsin prefers bulky hydrophobic and aromatic amino acids both up- and downstream of the scissile bond. Introducing a fluorinated leucine analogue at the P2' position disrupts the necessary transition-state geometry, significantly extending the peptide's half-life[6].

-

Proteinase K: While highly promiscuous, Proteinase K struggles to process heavily fluorinated side chains. Peptides bearing trifluoroethylglycine (TfeGly) show pronounced stability at 4 hours of incubation, though they eventually succumb to digestion by 24 hours, highlighting that fluorine slows—but does not always eliminate—enzymatic turnover[7].

Quantitative Impact of Fluorination

| Amino Acid Analogue | Target Motif / Enzyme | Key Quantitative Outcome | Reference |

| Trifluoroleucine (TFL) | Thermal melting temp ( | [3] | |

| Hexafluoroleucine (HfLeu) | Complete protection from proteolysis at the P2 position up to 120 min. | ||

| Trifluoroethylglycine (TfeGly) | Proteinase K Assay | Pronounced stability at 4 h; largely digested by 24 h. | [7] |

| Pentafluorophenylalanine ( | Dipeptide Nanoparticles | Induced self-assembly into nanoparticles with diameters of 33–40 nm. | [8] |

Experimental Methodologies: Self-Validating Workflows

To harness these properties, researchers must employ rigorous, self-validating experimental protocols. The strong inductive effect of fluorine alters the reactivity of amino acid building blocks, necessitating optimized synthetic and analytical approaches.

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)

Causality: The electron-withdrawing nature of fluorinated side chains (e.g.,

-

Resin Preparation: Swell the solid support (e.g., Rink Amide resin) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF.

-

Activation: Pre-activate the fluorinated amino acid (3-4 equivalents) using a highly efficient coupling reagent like HATU and a base (DIEA) in NMP.

-

MW-Coupling: Transfer the activated mixture to the resin. Irradiate at 75 °C for 10–15 minutes (ensure temperature control to prevent epimerization).

-

Capping & Cleavage: Cap unreacted amines with acetic anhydride. Following sequence completion, cleave the peptide using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5%

) for 2 hours.

Protocol 2: Proteolytic Stability Assay (RP-HPLC/MS)

Causality: To accurately quantify degradation, the assay must account for volumetric pipetting errors and matrix effects. Quenching the reaction with an acidic solution containing an internal standard ensures that every HPLC injection is self-calibrated[7].

Step-by-step workflow for evaluating the proteolytic stability of fluorinated peptides.

-

Standardization: Dissolve the purified fluorinated peptide to a final concentration of 0.2 mM in the appropriate assay buffer (e.g., 10 mM acetate buffer for pepsin, pH 4.0)[9],[5].

-

Enzyme Incubation: Add the targeted protease (e.g., 0.075 μM trypsin or 0.45 μM elastase) and incubate at 37 °C with continuous shaking at 300 rpm[7].

-

Time-Course Quenching (Critical Step): At fixed time points (e.g., 0, 15, 30, 60, 120 min), extract a 15 μL aliquot. Immediately quench it into 90 μL of 30% acetic acid containing 133 μM of an internal reference peptide (e.g., Ac-[4]Abz-Gly-OH)[7]. The acid irreversibly denatures the protease, while the reference peptide normalizes the downstream integration.

-

RP-HPLC/MS Analysis: Resolve the fragments on a C18 column using a linear gradient (5 to 40% ACN + 0.1% TFA over 30 min)[9]. Use high-resolution mass spectrometry (HRMS) to identify the exact cleavage fragments, mapping the enzyme's subsite specificities against the fluorinated residues[7],[6].

Advanced Applications in Therapeutics and Diagnostics

The strategic installation of fluorine extends far beyond basic structural stabilization:

-

NMR Imaging: Because fluorine is virtually absent in biological systems, the incorporation of

-

Antimicrobial Peptides (AMPs): Incorporating fluorinated amino acids into amphiphilic AMP sequences enhances their membrane permeability and target selectivity, while simultaneously shielding them from degradation by bacterial proteases[10],[4].

-

Self-Assembling Nanomaterials: The high propensity of fluorinated motifs to phase-separate drives the rational design of peptide hydrogels and nanoparticles. For instance, dipeptides containing pentafluorophenylalanine (

-Phe) preferentially adopt edge-to-face intermolecular orientations, driving the spontaneous assembly of highly uniform therapeutic nanoparticles[8].

Conclusion

Fluorine is not merely a passive hydrophobic substitute; it is an active engineering tool that rewrites the physicochemical rules of peptide design. By understanding the causality behind the fluorous effect, steric occlusion, and electronic modulation, drug development professionals can rationally design peptides with enhanced thermal stability, programmable self-assembly, and targeted proteolytic resistance. As synthetic methodologies like MW-SPPS continue to evolve, the chemical space accessible through fluorinated non-canonical amino acids will remain a cornerstone of next-generation biologics.

References

1.[1] Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC, nih.gov. 2.[2] Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC, nih.gov. 3.[10] Fluorine can play diverse roles when located within amino acid side chains. - ResearchGate, researchgate.net. 4.[4] Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids | Request PDF - ResearchGate, researchgate.net. 5. Fluorinated amino acids - Refubium, fu-berlin.de. 6.[7] Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds - ACS Publications, acs.org. 7. Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion - Beilstein Journals, beilstein-journals.org. 8.[9] Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation - RSC Publishing, rsc.org. 9.[5] Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin - ResearchGate, researchgate.net. 10.[3] Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S) - PMC, nih.gov. 11.[8] Fluorinated peptide biomaterials - PMC - NIH, nih.gov.

Sources

- 1. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion [beilstein-journals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation - Nanoscale (RSC Publishing) DOI:10.1039/D2NR01648F [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

The Fluorine Renaissance: A Technical Guide to Fluorinated Amino Acids in Drug Discovery

Executive Summary

The strategic incorporation of fluorine into amino acids has evolved from a niche curiosity to a cornerstone of modern peptide therapeutics and small-molecule drug design.[1][] Fluorine’s unique atomic radius (1.47 Å)—intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å)—combined with its extreme electronegativity (3.98 Pauling scale), allows for precise modulation of protein folding, metabolic stability, and membrane permeability without significant steric perturbation. This guide provides a technical roadmap for leveraging fluorinated amino acids (FAAs) to solve critical bottlenecks in drug discovery, from conformational locking to 19F-NMR screening.

Part 1: The Physicochemical Toolkit

The "Fluorine Effect" on Amino Acid Properties

Replacing a C–H bond with a C–F bond is not merely a steric swap; it is an electronic overhaul of the local chemical environment.

-

Electronic Induction & pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of neighboring functional groups. For example, 4-fluoroproline reduces the pKa of the N-terminal amine, altering its protonation state at physiological pH and influencing membrane permeability.

-

Lipophilicity & Hydrophobicity: While single fluorine atoms can sometimes decrease lipophilicity due to polarity, trifluoromethyl (-CF3) groups are potently hydrophobic. Incorporating hexafluoroleucine into a peptide’s hydrophobic core can significantly increase thermal stability by enhancing the "hydrophobic effect" and packing density.

-

The Gauche Effect: In 4-fluoroproline, the fluorine atom prefers a gauche orientation relative to the amide nitrogen. This stereoelectronic effect allows researchers to "lock" the pyrrolidine ring into either a C4-endo or C4-exo pucker, dictating the cis/trans ratio of the peptide bond—a critical factor in designing secondary structures like polyproline helices.

Data Summary: Physicochemical Comparison

| Property | Hydrogen (H) | Fluorine (F) | Trifluoromethyl (CF3) | Impact on Drug Design |

| Van der Waals Radius (Å) | 1.20 | 1.47 | ~2.70 | F mimics H sterically; CF3 mimics Isopropyl/Ethyl. |

| Electronegativity (Pauling) | 2.1 | 3.98 | N/A | F modulates pKa of adjacent amines/acids. |

| C-X Bond Length (Å) | 1.09 | 1.35 | 1.33 | Stronger bond = Metabolic resistance. |

| Bond Energy (kcal/mol) | ~98 | ~116 | >116 | Prevents oxidative metabolism (CYP450 blocking). |

| Lipophilicity ( | 0.00 | 0.14 | 0.88 | CF3 significantly boosts membrane permeability. |

Part 2: Strategic Applications & Decision Logic

Decision Matrix: When to Fluorinate?

Use the following logic flow to determine the appropriate fluorinated modification for your specific drug discovery challenge.

Caption: Decision tree for selecting fluorinated amino acid modifications based on drug property deficits.

Part 3: Experimental Frameworks

Protocol: Optimized Solid Phase Peptide Synthesis (SPPS) for FAAs

Fluorinated amino acids, particularly those with electron-withdrawing groups near the

Objective: Incorporate sterically hindered/electron-deficient Fmoc-fluorinated-AAs with >98% yield.

Reagents:

-

Resin: Rink Amide (0.6 mmol/g) or Wang Resin.

-

Coupling Agent: Pentafluorophenyl (Pfp) esters (pre-activated) OR HATU/HOAt.

-

Solvent: Anhydrous DMF (Amine-free).

-

Deprotection: 20% Piperidine in DMF + 0.1M HOBt (to suppress aspartimide formation).

Step-by-Step Workflow:

-

Resin Swelling: Swell resin in DCM (30 min) then DMF (30 min).

-

Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash 5x with DMF.

-

Activation (The Critical Step):

-

Standard Method: Dissolve Fmoc-FAA (4 eq), HATU (3.8 eq), and HOAt (4 eq) in DMF. Add DIEA (8 eq) immediately before adding to resin.

-

Pfp-Ester Method (Preferred for difficult residues): Use commercially available Fmoc-AA-OPfp esters. No additional activator needed. Add DIEA (2 eq) to catalyze.

-

-

Coupling:

-

Incubate for 2–4 hours at room temperature.

-

Microwave Option: 75°C for 5 min (25W). Note: Do not microwave Cys or His derivatives to avoid racemization.

-

-

Monitoring: Perform Chloranil test (for secondary amines like Proline) or Kaiser test. If positive, re-couple using fresh reagents.

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol: 19F-NMR Fragment Screening (PrOF NMR)

Protein-Observed Fluorine (PrOF) NMR is a powerful technique for identifying low-affinity binders by monitoring chemical shift perturbations of fluorinated residues incorporated into the target protein.[3]

Caption: Workflow for Protein-Observed Fluorine (PrOF) NMR screening.

-

Labeling: Express protein in E. coli auxotrophs using medium supplemented with 5-Fluoro-Tryptophan (5-F-Trp).

-

Data Acquisition: Collect 1D 19F-NMR spectra (relaxation delay > 1s). 5-F-Trp signals are typically well-resolved downfield (~ -124 ppm).

-

Screening: Titrate fragment library cocktails. A chemical shift change (

) > 0.05 ppm indicates binding near the fluorinated residue.

Part 4: Case Studies in Drug Discovery

Voxilaprevir (Vosevi®) – Metabolic Armor

-

Target: HCV NS3/4A Protease.

-

The Fluorine Contribution: Voxilaprevir contains a difluoromethyl-cyclopropyl amino acid analog.

-

Mechanism: The difluoromethyl group serves two purposes:

-

Metabolic Stability: It blocks metabolic hotspots on the cyclopropyl ring, extending half-life.

-

Binding Affinity: The fluorine atoms engage in specific hydrophobic interactions with the Arg155 residue in the protease active site, retaining potency even against resistant viral genotypes.

-

18F-Fluciclovine (Axumin®) – Diagnostic Precision

-

Application: PET imaging for prostate cancer recurrence.

-

Structure: anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid.

-

Mechanism: This synthetic amino acid is not incorporated into proteins but is actively transported by LAT1 and ASCT2 transporters, which are upregulated in prostate cancer cells. The fluorine-18 label allows for high-contrast imaging of soft tissue metastases where glucose metabolism (FDG-PET) is non-specific.

References

-

Recent advances in the synthesis of fluorinated amino acids and peptides. Chemical Society Reviews.

-

Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry.

-

Utility of fluorin

-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. -

Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules.

-

19F NMR viewed through two different lenses: ligand-observed and protein-observed. Journal of Medicinal Chemistry.

-

Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers.

-

Pharmacokinetic Assessment of 18F-(2S,4R)-4-Fluoroglutamine in Patients with Cancer. Journal of Nuclear Medicine.

-

Fluorinated Prolines as Conformational Tools and Reporters. Biochemistry.

Sources

The Strategic Utility of Fmoc-D-2,4,5-Trifluorophenylalanine in Peptide Drug Discovery: Sourcing, Economics, and Synthesis Protocols

Executive Summary

In the landscape of modern peptide therapeutics, overcoming poor pharmacokinetic profiles—specifically rapid proteolytic degradation and low membrane permeability—is a primary engineering challenge. The incorporation of non-canonical amino acids (ncAAs) is a proven strategy to address these liabilities. This technical guide provides an in-depth analysis of Fmoc-D-2,4,5-trifluorophenylalanine , a highly specialized fluorinated building block. Designed for researchers and drug development professionals, this whitepaper synthesizes the mechanistic rationale for its use, current supplier and pricing economics, and field-validated protocols for its integration via Solid-Phase Peptide Synthesis (SPPS).

The Mechanistic Rationale for Fluorinated Phenylalanines

The strategic replacement of hydrogen atoms with fluorine on the phenyl ring of aromatic amino acids fundamentally alters the biophysical properties of the resulting peptide [[1]]().

The Causality of Fluorination and Stereochemistry:

-

Proteolytic Stability: Fluorine is highly electronegative and possesses low polarizability. The 2,4,5-trifluoro substitution exerts a strong inductive electron-withdrawing effect (-I effect), pulling electron density away from the adjacent peptide backbone. This electronic modulation makes the amide bond a highly unfavorable substrate for nucleophilic attack by protease active sites (e.g., the catalytic triad in

-chymotrypsin) 2. -

Lipophilicity & Bioavailability: The highly hydrophobic nature of the C-F bond significantly increases the overall lipophilicity of the peptide, which is a critical parameter for enhancing membrane permeability and crossing the blood-brain barrier (BBB) 1.

-

Stereochemical Defense: Utilizing the D-enantiomer inherently disrupts the transition-state recognition by endogenous L-specific proteases. Combined with the trifluoro-substitution, this creates a dual-modality defense mechanism against catabolism.

Logical relationship between 2,4,5-trifluorination and resulting peptide biophysical properties.

Chemical Identity & Specifications

Before sourcing, it is critical to verify the chemical identity to ensure compatibility with standard Fmoc-SPPS orthogonal protection strategies.

-

Product Name : Fmoc-D-2,4,5-trifluorophenylalanine (N-

-Fmoc-2,4,5-trifluoro-D-phenylalanine) -

CAS Number : 1217837-13-2 3

-

Molecular Formula : C24H18F3NO4 [[3]]()

-

Molecular Weight : 441.4 g/mol 3

-

Appearance : White solid 4

Sourcing & Economics: Supplier Landscape and Pricing

Scaling peptide synthesis from discovery to preclinical phases requires a reliable supply chain. Because Fmoc-D-Phe(2,4,5-F3)-OH requires complex synthetic routes for multi-fluorination and chiral resolution, it commands a premium over canonical amino acids.

Table 1: Market Analysis of Suppliers and Pricing (Research Scale)

| Supplier | Catalog / Item No. | Purity | Quantity | Estimated Price (USD) | Lead Time / Availability |

| 3wpharm | 1217837-13-2 | 97% | 250 mg | ~$142.00 5 | In Stock |

| Chem-Impex | Custom Inquiry | Custom | Contract Pricing | Variable | |

| Sigma-Aldrich | 1217837-13-2 | 98% | Custom | Contract Pricing 4 | Variable |

| Santa Cruz Biotech | sc-471055 | N/A | 250 mg | Inquiry [[6]]() | Research Grade |

Note: Prices are subject to organizational contract agreements. For GMP-grade scale-up, bulk negotiations are required.

Technical Workflow: Solid-Phase Peptide Synthesis (SPPS)

Integrating a sterically hindered, highly electron-withdrawn D-amino acid requires precise optimization of standard SPPS protocols. The following methodology is engineered as a self-validating system to guarantee sequence fidelity.

Step-by-step SPPS workflow for coupling Fmoc-D-2,4,5-trifluorophenylalanine.

Step-by-Step Validated Protocol

Step 1: Resin Preparation & Swelling

-

Action: Suspend the selected resin (e.g., Rink Amide or Wang) in Dimethylformamide (DMF) and agitate for 1 hour [[7]]().

-

Causality: Dry polymer matrices must be fully solvated to expand the pores, exposing the reactive amine sites and maximizing the diffusion kinetics of incoming reagents.

Step 2: Fmoc Deprotection

-

Action: Treat the resin with 20% Piperidine in DMF (v/v) for 2 x 10 minutes. Wash thoroughly with DMF (5 times) [[7]]().

-

Causality: Piperidine acts as a secondary amine base to abstract the acidic proton at the 9-position of the fluorene ring. This initiates a base-induced

-elimination, releasing dibenzofulvene and COngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Step 3: Amino Acid Activation & Coupling

-

Action: Dissolve 4 equivalents of Fmoc-D-Phe(2,4,5-F3)-OH and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIPEA (N,N-Diisopropylethylamine). Add the activated mixture to the resin and agitate for 2 hours at room temperature [[8]]().

-

Causality: The electron-withdrawing nature of the three fluorine atoms, combined with the steric bulk of the D-phenyl ring, significantly reduces coupling kinetics. Standard carbodiimides (DIC/HOBt) often fail to achieve quantitative yields here. HATU—an aminium salt of HOAt—is strictly required. The nitrogen at position 7 of the HOAt leaving group provides a neighboring group effect, acting as an intramolecular base to accelerate the aminolysis of the active ester, overcoming steric barriers and minimizing epimerization 7.

Step 4: System Validation Checkpoint (Kaiser Test)

-

Action: Withdraw a few resin beads, wash with ethanol, and add Kaiser test reagents (ninhydrin, phenol, KCN). Heat to 100°C for 3 minutes.

-

Causality: This step makes the protocol self-validating. Ninhydrin reacts with uncoupled primary amines to yield a deep purple chromophore (Ruhemann's purple). Because Fmoc-D-Phe(2,4,5-F3)-OH is hindered, incomplete coupling is a known risk. A yellow bead confirms quantitative acylation; a blue/purple bead triggers an automatic re-coupling cycle, ensuring absolute sequence fidelity before proceeding 8.

Step 5: Cleavage & Global Deprotection

-

Action: Treat the completed peptide-resin with a cleavage cocktail of TFA/TIS/H

O (95:2.5:2.5) for 2 hours. -

Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the solid support and removes side-chain protecting groups. Triisopropylsilane (TIS) is included as a carbocation scavenger to prevent the re-alkylation of nucleophilic residues by the liberated protecting groups.

References

-

3 LookChem. "Cas 1217837-13-2, FMOC-D-2,4,5-TRIFLUOROPHE".

-

9 Chem-Impex. "Fmoc-D-2,4,5-trifluorophenylalanine".

-

4 Sigma-Aldrich. "Fmoc-D-2,4,5-trifluorophenylalanine | 1217837-13-2".

-